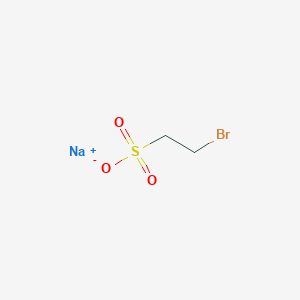sodium;2-bromoethanesulfonate
CAS No.:
Cat. No.: VC13338250
Molecular Formula: C2H4BrNaO3S
Molecular Weight: 211.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C2H4BrNaO3S |
|---|---|
| Molecular Weight | 211.01 g/mol |
| IUPAC Name | sodium;2-bromoethanesulfonate |
| Standard InChI | InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |
| Standard InChI Key | HNFOAHXBHLWKNF-UHFFFAOYSA-M |
| Isomeric SMILES | C(CBr)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C(CBr)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium 2-bromoethanesulfonate, systematically named sodium 2-bromoethane-1-sulfonate, has the molecular formula C₂H₄BrNaO₃S and a molecular weight of 211.01 g/mol . Its structure consists of a two-carbon chain with a bromine atom at the β-position and a sulfonate group (-SO₃⁻) at the α-position, neutralized by a sodium cation (Figure 1).
Table 1: Key Identifiers of Sodium 2-Bromoethanesulfonate
| Property | Value | Source |
|---|---|---|
| CAS Number | 4263-52-9 | |
| Molecular Formula | C₂H₄BrNaO₃S | |
| Molecular Weight | 211.01 g/mol | |
| Exact Mass | 209.896210 g/mol | |
| Melting Point | 283°C (decomposes) | |
| Density | 2.026 g/cm³ |
The compound is known by numerous synonyms, including 2-bromoethanesulfonic acid sodium salt and sodium β-bromoethanesulfonate .
Spectroscopic and Computational Data
The InChIKey (UBPWRAIPVWJPGC-UHFFFAOYSA-N) and SMILES ([Na].O=S(=O)(O)CCBr) provide unambiguous representations of its structure . Computational analyses predict a polar surface area (PSA) of 65.58 Ų, indicative of high solubility in polar solvents like water .
Synthesis and Industrial Production
Traditional Synthetic Routes
Early methods involved refluxing 1,2-dibromoethane with sodium sulfite in ethanol-water mixtures, followed by solvent distillation and extraction. These processes suffered from low yields (78–90%) and cumbersome separation of ethanol from aqueous phases .
Advanced Aqueous-Phase Synthesis
A 2022 patent (CN114853640A) revolutionized the synthesis by eliminating organic solvents :
Procedure:
-
Reaction: Sodium sulfite aqueous solution is added dropwise to 1,2-dibromoethane at 80–100°C.
-
Crystallization: Sodium bromide seeds are introduced to induce crystallization at 10–20°C.
-
Isolation: Filtration yields pure product with >95% efficiency.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 85°C | Maximizes SN2 reactivity |
| Molar Ratio (1,2-Dibromoethane:Na₂SO₃) | 1:1 | Prevents di-sulfonation |
| Dropping Rate | 2–5 drops/second | Controls exothermicity |
| Crystallization Temperature | 10°C | Enhances purity |
This method’s green chemistry advantages include:
-
Catalyst-Free: Relies on stoichiometric ratios.
Physicochemical Properties
Thermal and Solubility Profiles
The compound decomposes at 283°C without boiling, reflecting ionic lattice stability . It is highly soluble in water (>500 g/L at 25°C) but insoluble in nonpolar solvents like hexane.
Reactivity
-
Nucleophilic Substitution: The β-bromine undergoes SN2 reactions with amines, thiols, and alkoxides.
-
Sulfonate Group Stability: Resists hydrolysis under acidic/basic conditions, enabling use in diverse media.
Applications in Organic and Biochemical Chemistry
Sulfonate Ester Synthesis
Sodium 2-bromoethanesulfonate reacts with alcohols to form sulfonate esters, widely used as alkylating agents. For example:
These esters serve as intermediates in pharmaceuticals and agrochemicals .
Protein Modification
The bromoethyl group selectively alkylates cysteine residues, enabling:
-
Site-Specific Labeling: Attachment of fluorophores or biotin tags.
-
Crosslinking Studies: Probing protein-protein interactions .
Comparative Analysis with Related Sulfonates
Table 3: Sodium 2-Bromoethanesulfonate vs. Sodium Vinylsulfonate
| Property | Sodium 2-Bromoethanesulfonate | Sodium Vinylsulfonate |
|---|---|---|
| Reactivity | Electrophilic alkylation | Nucleophilic addition |
| Solubility | Higher in water | Moderate |
| Thermal Stability | Decomposes at 283°C | Stable to 200°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume